molecular formula C6H3BrI2 B120974 1-Bromo-3,5-diiodobenzene CAS No. 149428-64-8

1-Bromo-3,5-diiodobenzene

Cat. No. B120974
M. Wt: 408.8 g/mol
InChI Key: WIKWRDOTWLACTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives, such as 1-Bromo-3,5-diiodobenzene, often involves regioselective halogenation reactions. For instance, the synthesis of various dibromobenzene derivatives is described, which involves bromination and halogen/metal permutations . Although the exact synthesis of 1-Bromo-3,5-diiodobenzene is not detailed, similar methods could potentially be applied to synthesize this compound.

Molecular Structure Analysis

The molecular structure of halogenated benzenes is influenced by the positions of the substituents on the benzene ring. For example, the crystal structures of various brominated benzenes have been determined, showing different packing motifs and interactions such as Br...Br and Br...π . These studies suggest that the molecular structure of 1-Bromo-3,5-diiodobenzene would likely exhibit similar halogen interactions and packing characteristics.

Chemical Reactions Analysis

The reactivity of brominated and iodinated benzene derivatives can be quite diverse. For example, 2-bromo-1-ethynylbenzenes can undergo a reaction with nickel(0) complexes to form dibenzopentalenes . While this specific reaction does not involve 1-Bromo-3,5-diiodobenzene, it demonstrates the potential for halogenated benzenes to participate in complex organic transformations.

Physical and Chemical Properties Analysis

The physical properties of dibromobenzenes, such as melting points, are influenced by molecular symmetry and the presence of halogen bonds . These properties are likely to be relevant to 1-Bromo-3,5-diiodobenzene as well. The presence of both bromine and iodine atoms would also affect the compound's density, solubility, and other physical characteristics.

Scientific Research Applications

Synthesis of Derivatives

1-Bromo-3,5-diiodobenzene is utilized as an intermediate in the synthesis of various organic compounds. For example, it is used in the preparation of 1,2-Dibromobenzenes, which are precursors for reactions based on the intermediate formation of benzynes. This is demonstrated in efficient methods offering access to synthetically valuable derivatives through sequences like regioselective bromination and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).

Domino Synthesis Processes

In the field of organic chemistry, 1-Bromo-3,5-diiodobenzene plays a role in domino synthesis processes. An example is its use in the CuI-catalyzed coupling with beta-keto esters, leading to the formation of 2,3-disubstituted benzofurans. This involves intermolecular C-C bond formation followed by intramolecular C-O bond formation (Lu, Wang, Zhang, & Ma, 2007).

Preparation of Molecular Scaffolds

The compound also finds use in the preparation of molecular scaffolds. For instance, 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene derivatives, which include bromo and chloro compounds, serve as scaffolds for various molecular receptors (Wallace et al., 2005).

Synthesis of Dendritic Molecules

In polymer science, 1-Bromo-3,5-diiodobenzene is involved in the synthesis of conjugated polyphenylene dendrimer-based β-diketones. This usage illustrates the compound's role in the creation of complex molecular structures with potential applications in materials science (Zhang, Shi, & Cao, 2006).

Safety And Hazards

1-Bromo-3,5-diiodobenzene is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling this compound .

Future Directions

In terms of disposal, 1-Bromo-3,5-diiodobenzene should be collected and arranged for disposal in suitable and closed containers. All sources of ignition should be removed .

properties

IUPAC Name

1-bromo-3,5-diiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrI2/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKWRDOTWLACTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1I)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrI2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617204
Record name 1-Bromo-3,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3,5-diiodobenzene

CAS RN

149428-64-8
Record name 1-Bromo-3,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-3,5-diiodobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
M Pehaire - 2017 - search.proquest.com
Strategical functionalization of precursory molecules is essential in the building blocks of macromolecular structures. Functionalized macromolecular monomers can be used in the …
Number of citations: 0 search.proquest.com
JF Bunnett, CE Moyer Jr - Journal of the American Chemical …, 1971 - ACS Publications
On treatment with potassium anilide in liquid ammonia, 1, 2, 4-tribromobenzene (1) rearranges to 1, 3, 5-tribromobenzene (2), and there is a small amount of disproportionation to di-and …
Number of citations: 48 pubs.acs.org
Y Zhang, HH Shi, Y Cao - Chinese Journal of Chemistry, 2006 - Wiley Online Library
An efficient synthesis of high generation conjugated polyphenylene dendrimer‐based β‐diketones was investigated using simple synthetic methods. The new dendrimer‐based β‐…
Number of citations: 6 onlinelibrary.wiley.com
张勇, 史华红, 曹镛 - 中国化学: 英文版, 2006 - cqvip.com
: 高产生的有效合成结合了 polyphenylene 基于 dendrimer 的-diketones 用简单合成方法被调查. 新基于 dendrimer 的-diketones 被 NMR, MS 和元素的分析描绘. 紫外力并且在不同溶剂的…
Number of citations: 0 www.cqvip.com
M Kozaki, K Okada, T Ikoma - pstorage-acs-6854636.s3 …
Compound 1 1 (1.02 g, 2.21 mmol), 1-bromo-3, 5-diiodobenzene (2)(4.44 g, 10.9 mmol), bis (triphenylphosphine) palladium (II) dichloride (79.0 mg, 0.113 mmol), and copper (I) iodide (…
L Zhao, J Zou, J Huang, C Li, Y Zhang, C Sun, X Zhu… - Organic electronics, 2008 - Elsevier
Asymmetrically 9,10-disubstituted anthracene derivatives 1a/1b have been synthesized and characterized. The new compounds exhibit a high solubility and can be easily purified by …
Number of citations: 37 www.sciencedirect.com
A Godt, C Franzen, S Veit, V Enkelmann… - The Journal of …, 2000 - ACS Publications
The synthesis of rod- and star-shaped compounds carrying two or three spin labels as end groups is described. The unpaired electrons are 2.8−5.1 nm apart from each other. The shape…
Number of citations: 91 pubs.acs.org
L Zhao, C Li, Y Zhang, XH Zhu… - Macromolecular rapid …, 2006 - Wiley Online Library
A second‐generation blue fluorescent anthracene‐cored dendrimer EH‐G2AN was readily synthesized via a convergent method. Its monodispersity was confirmed by 1 H NMR and …
Number of citations: 37 onlinelibrary.wiley.com
K Onitsuka, S Takahashi - … Properties, Applications in Materials and Life …, 2003 - Springer
The incorporation of metallic species into dendritic molecules has been attracting much attention, because the addition of properties characteristic of metallic complexes, such as …
Number of citations: 47 link.springer.com
W Jiang, M Ye, X Ban, Y Sun - Dyes and Pigments, 2015 - Elsevier
Two novel phenylcarbazole/diphenylphosphine oxide derived, alcohol soluble host materials for solution-processed, blue phosphorescent organic light-emitting devices were designed …
Number of citations: 9 www.sciencedirect.com

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